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LB-60-OF61

MYC oncogene dependency phenotypic drug screening NAMPT inhibitor selectivity

Standard NAMPT inhibitors lack MYC-dependent selectivity and pre-validated chemogenomic resources. LB-60-OF61 (CAS 794461-93-1) fills this gap with a MYC-focused phenotypic screen origin and a comprehensive CRISPR/Cas9 resistance signature. • IC50 ~30 nM in HCT116 384-well format; >150-fold rescue by nicotinic acid. • Published genome-wide CRISPR resistance/hypersensitivity gene set (SIRT1, PFKP, ACO2, PARG, EP300). • Validated NAMPT H191R active-site mutant control for on-target specificity. Supplied at ≥98% purity; DMSO solubility 100 mg/mL. Immediate global dispatch available.

Molecular Formula C29H30N6O2
Molecular Weight 494.6 g/mol
Cat. No. B8105898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLB-60-OF61
Molecular FormulaC29H30N6O2
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCN2C(=CC3=CN=C(N=C32)C#N)COC4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5
InChIInChI=1S/C29H30N6O2/c30-16-27-32-19-24-15-25(35(28(24)34-27)14-12-21-5-2-1-3-6-21)20-37-26-10-8-23(9-11-26)29(36)33-18-22-7-4-13-31-17-22/h4,7-11,13,15,17,19,21H,1-3,5-6,12,14,18,20H2,(H,33,36)
InChIKeyGCWGKOCPENDNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LB-60-OF61 Procurement Guide: NAMPT Inhibitor with MYC-Selective Cytotoxicity for Oncology Research


LB-60-OF61 (CAS 794461-93-1) is a pyrrolopyrimidine NAMPT (nicotinamide phosphoribosyltransferase) inhibitor identified from a phenotypic screen at Novartis specifically targeting MYC oncogene-dependent cancer cell lines [1]. With a molecular formula of C29H30N6O2 and molecular weight of 494.59 Da, LB-60-OF61 competitively inhibits NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway, and demonstrates cytotoxic selectivity towards MYC-overexpressing cells [1][2]. The compound is commercially available at ≥98% purity (free base) or as the hydrochloride salt (CAS 742064-38-6), with DMSO solubility of 100 mg/mL [3].

Why LB-60-OF61 Cannot Be Replaced by Generic NAMPT Inhibitors: MYC-Selective Phenotypic Origin


NAMPT inhibitors such as FK866 (Daporinad), GMX1778 (CHS-828), and STF-118804 share a common enzymatic target but differ fundamentally in their discovery context, selectivity profile, and validation methodology. LB-60-OF61 was identified from a medium-throughput phenotypic screen explicitly designed to detect compounds that preferentially inhibit proliferation of MYC oncogene-dependent cancer cell lines [1]. In contrast, FK866 was developed as a general NAMPT enzymatic inhibitor [2], and GMX1778 emerged from a cytotoxicity screen without MYC-specific selection pressure [3]. This distinction in discovery origin translates into a qualitatively different selectivity fingerprint: LB-60-OF61's MYC-overexpressing selectivity is an intrinsic property of its screening provenance, not a retrospectively observed characteristic. Furthermore, LB-60-OF61 is the exemplar compound used to establish the first mammalian CRISPR/Cas9 chemogenomic profiling method for target deconvolution [1], providing a uniquely comprehensive resistance and hypersensitivity gene signature that generic NAMPT inhibitors lack.

LB-60-OF61 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


MYC-Selective Phenotypic Screening Origin vs. General NAMPT Inhibitor Discovery

LB-60-OF61 was identified from a medium-throughput phenotypic screen at Novartis that specifically selected for compounds inhibiting proliferation of cancer cell lines with high MYC expression and dependency, demonstrating 'certain selectivity against other cells' [1]. This contrasts with FK866, which was discovered through enzymatic inhibition of NAMPT without MYC-focused selection [2], and GMX1778, which emerged from a general cytotoxicity screen [3]. While FK866 and GMX1778 have subsequently been shown to exhibit MYC-related effects in retrospective studies, their discovery did not incorporate MYC status as a selection criterion. LB-60-OF61's MYC selectivity is therefore a forward-screened property, not a post-hoc observation.

MYC oncogene dependency phenotypic drug screening NAMPT inhibitor selectivity cancer cell line profiling

Cellular Potency in HCT116 Colorectal Carcinoma: Cross-Study Comparison with FK866 and GMX1778

LB-60-OF61 demonstrates IC50 of approximately 30 nM against HCT116 human colorectal carcinoma cells in a 384-well format, and approximately 15 nM in 6-well plates under extended conditions [1]. By comparison, the enzyme-level IC50 of FK866 is reported at 0.09 nM in cell-free assays , while its cellular IC50 in HepG2 cells is approximately 2.21 nM [2]. GMX1778 shows enzymatic IC50 of <25 nM . These potency values were obtained under different experimental conditions (cell line, assay format, readout), precluding direct numerical ranking. However, LB-60-OF61's potency of ~30 nM in HCT116 is in the same nanomolar range as clinically evaluated NAMPT inhibitors, and importantly was measured in the same HCT116 line used for its genome-wide CRISPR chemogenomic profiling [1], enabling direct correlation between potency and target engagement data within a single experimental system.

HCT116 colorectal cancer NAMPT cellular IC50 anti-proliferative potency

On-Target NAMPT Mechanism Confirmation: Nicotinic Acid Rescue with >150-Fold IC50 Shift

Supplementation of tissue culture medium with 10 μM nicotinic acid shifted the IC50 of LB-60-OF61 by more than 150-fold, while having no effect on the potency of the non-NAMPT inhibitor doxorubicin [1]. Nicotinic acid bypasses NAMPT in the NAD+ biosynthesis pathway via the Preiss-Handler pathway (NAPRT1-dependent), thus specifically rescuing NAMPT inhibition but not other cytotoxic mechanisms. This >150-fold shift is a quantitative demonstration of NAMPT-dependent cytotoxicity and serves as a built-in experimental control for researchers: inclusion of nicotinic acid in parallel wells can confirm that observed anti-proliferative effects are NAMPT-mediated. Comparable rescue data for FK866 and GMX1778 have been reported in the literature, but the specific >150-fold shift for LB-60-OF61 is experimentally defined in the HCT116 system at a defined nicotinic acid concentration [1].

NAMPT target engagement nicotinic acid rescue NAD+ salvage pathway on-target validation

NAMPT Active-Site Binding Confirmation: 240-Fold IC50 Shift with H191R Mutant vs. Wild-Type

Expression of the NAMPT H191R point mutant—a mutation in the active site that creates steric clash with the inhibitor—conferred a 240-fold IC50 shift for LB-60-OF61, whereas induction of wild-type NAMPT had no effect on potency [1]. This 240-fold shift is consistent with LB-60-OF61 engaging the NAM binding cavity near residue H191 in a mode similar to previously reported NAMPT inhibitors, as further supported by in silico docking [1]. The H191R mutation has been previously characterized as a resistance-conferring mutation for other NAMPT inhibitors including FK866 and GMX1778 [2], providing a cross-validated resistance biomarker. The quantitative 240-fold shift provides a defined experimental parameter for users wishing to employ NAMPT-mutant cell lines as specificity controls.

NAMPT H191R mutation drug binding mode resistance mutation target engagement

First-in-Class CRISPR/Cas9 Chemogenomic Profiling: Genome-Wide Resistance and Hypersensitivity Signature

LB-60-OF61 is the exemplar compound used to establish the first mammalian CRISPR/Cas9 chemogenomic profiling workflow for target deconvolution, generating a genome-wide resistance and hypersensitivity gene signature [1]. At the IC30 dose (10 nM), NAMPT was the top-scoring underrepresented hit at all time-points (days 14, 18, 21), with NMNAT1 (the enzyme immediately downstream of NAMPT in NAD biosynthesis) as the second-best hit [1]. Resistance-conferring hits included SIRT1, PFKP, ACO2, PARG, and EP300—all key players in NAD consumption, energy metabolism, or NAD recycling [1]. This genome-wide signature is unique to LB-60-OF61 among NAMPT inhibitors; no comparable CRISPR chemogenomic dataset has been published for FK866, GMX1778, or STF-118804 in mammalian cells. While FK866 and STF-118804 have been studied using functional genomic approaches (e.g., shRNA screens), these were not genome-wide CRISPR-based chemogenomic profiling experiments yielding both hypersensitivity and resistance signatures in the same experiment [2].

CRISPR/Cas9 chemogenomic profiling target deconvolution drug resistance signature NAMPT pathway mapping

LB-60-OF61 Optimal Research Application Scenarios Based on Quantitative Differentiation Evidence


MYC-Driven Cancer Dependency Studies Requiring Forward-Selected MYC-Selective Tool Compounds

LB-60-OF61 is uniquely suited for experiments where MYC oncogene dependency is the primary biological question, as its discovery in a MYC-focused phenotypic screen [1] provides a rationale that retrospective MYC association studies for FK866 or GMX1778 cannot match. Researchers studying MYC-NAMPT interdependency [1] can deploy LB-60-OF61 with the nicotinic acid rescue control (>150-fold IC50 shift) to attribute observed effects specifically to NAMPT inhibition in MYC-high vs. MYC-low isogenic cell line pairs.

NAMPT Target Engagement Studies Leveraging Pre-Existing CRISPR Chemogenomic Resistance Signatures

For laboratories investigating NAMPT inhibitor mechanism of action or combination therapy strategies, LB-60-OF61 offers a published genome-wide CRISPR resistance/hypersensitivity signature [1] that identifies SIRT1, PFKP, ACO2, PARG, and EP300 as resistance-conferring genes. This pre-existing dataset enables hypothesis generation for synthetic lethal combination targets without repeating the chemogenomic profiling experiment, a resource unavailable for FK866, GMX1778, or STF-118804 in equivalent depth [1].

NAMPT Inhibitor Binding Mode Analysis Using Defined Genetic Resistance Tools

LB-60-OF61's validated 240-fold IC50 shift with the NAMPT H191R active-site mutant [1] provides researchers with a genetically defined resistance allele for use as a specificity control. This tool is directly transferable to any cell line engineered with doxycycline-inducible NAMPT H191R, enabling rigorous discrimination between NAMPT-mediated and off-target cytotoxicity in user-defined cellular contexts.

Colorectal Cancer (HCT116) Model Systems with Integrated Potency-to-Mechanism Data

For researchers using the HCT116 colorectal carcinoma model, LB-60-OF61 offers a uniquely integrated dataset: cellular IC50 (~30 nM in 384-well, ~15 nM in 6-well), CRISPR chemogenomic profile, chemoproteomics target validation, and nicotinic acid rescue data all generated in the same HCT116-Cas9 cell background [1]. This single-system data coherence eliminates inter-cell-line variability when correlating potency with mechanism, a practical advantage over FK866 or GMX1778 whose potency and mechanistic data are distributed across multiple cell lines and assay systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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